(2S,3R)-2-hydroxy-3-methoxybutanoic acid
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Overview
Description
(2S,3R)-2-Hydroxy-3-methoxybutanoic acid: is a chiral organic compound with the molecular formula C₅H₁₀O₄. It is a hydroxy acid, meaning it contains both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) within its structure
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of this compound with an appropriate alcohol under acidic conditions.
Biocatalytic Methods: Enzymatic synthesis using specific hydrolases or oxidoreductases can also be employed to produce this compound with high enantiomeric purity.
Industrial Production Methods:
Batch Processing: In industrial settings, batch processing is often used to produce this compound. This involves the controlled addition of reactants and continuous monitoring of reaction conditions to ensure product quality.
Continuous Flow Synthesis: Continuous flow synthesis is another method that can be employed for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
(2S,3R)-2-Hydroxy-3-methoxybutanoic acid: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution Reactions: The hydroxyl and methoxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Reagents like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are typically employed.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S,3R)-2-Hydroxy-3-methoxybutanoic acid: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug synthesis and in the development of new pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including biodegradable polymers and environmentally friendly solvents.
Mechanism of Action
The mechanism by which (2S,3R)-2-Hydroxy-3-methoxybutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
(2S,3R)-2-Hydroxy-3-methoxybutanoic acid: can be compared with other similar compounds, such as:
2-Hydroxy-3-methylbutanoic acid: This compound differs by the presence of a methyl group instead of a methoxy group.
3-Hydroxybutanoic acid: This compound lacks the methoxy group and has a different stereochemistry.
2-Hydroxybutanoic acid: This compound lacks both the methoxy group and the additional hydroxyl group.
Uniqueness: The presence of both hydroxyl and methoxy groups in This compound gives it unique chemical and biological properties compared to its analogs.
Properties
CAS No. |
1509909-38-9 |
---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.1 |
Purity |
95 |
Origin of Product |
United States |
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